molecular formula C8H13Cl3N2O2 B11989675 N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide CAS No. 302821-63-2

N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11989675
CAS No.: 302821-63-2
M. Wt: 275.6 g/mol
InChI Key: UWECXNUMQSUOLD-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is a chemical compound characterized by the presence of a morpholine ring and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of morpholine with trichloroacetaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Reaction of Morpholine with Trichloroacetaldehyde: This step forms the intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The morpholine ring may also contribute to its binding affinity with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide
  • N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]formamide
  • S-(2-nitrophenyl)-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)thiohydroxylamine

Uniqueness

N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of a trichloromethyl group and a morpholine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

302821-63-2

Molecular Formula

C8H13Cl3N2O2

Molecular Weight

275.6 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C8H13Cl3N2O2/c1-6(14)12-7(8(9,10)11)13-2-4-15-5-3-13/h7H,2-5H2,1H3,(H,12,14)

InChI Key

UWECXNUMQSUOLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)N1CCOCC1

Origin of Product

United States

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